molecular formula C16H21N3O3S2 B2664121 3,4-diethoxy-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 477212-34-3

3,4-diethoxy-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2664121
CAS RN: 477212-34-3
M. Wt: 367.48
InChI Key: JSYXMFZFWBSXSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamides are a significant class of amide compounds. These compounds have been widely used in medical, industrial, biological, and potential drug industries . They have applications in the treatment of cancer, hypercholesterolemia, and more .


Synthesis Analysis

Benzamide compounds are often synthesized starting from benzoic acid derivatives and amine derivatives . The specific synthesis pathway for “3,4-diethoxy-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide” would depend on the specific reactants and conditions used.


Molecular Structure Analysis

The molecular structure of a benzamide compound can be determined using various spectroscopic methods, including IR, 1H NMR, 13C NMR, and elemental analysis .

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Synthesis Approaches

    Research on thiadiazole derivatives, including the synthesis of thiadiazabicyclohexene derivatives through the cycloaddition of azides to isothiazole dioxides, showcases innovative approaches to creating compounds with potential utility in developing new materials and pharmaceuticals (Clerici et al., 1996).

  • Microwave-Assisted Synthesis

    The microwave-assisted synthesis of Schiff’s bases containing a thiadiazole scaffold indicates efficient methodologies for preparing compounds with significant biological activities, hinting at the versatility of thiadiazole compounds in pharmaceutical synthesis (Tiwari et al., 2017).

Biological Applications

  • Nematocidal Activity

    Novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide moiety have demonstrated significant nematocidal activity, offering insights into the potential use of related compounds in agricultural pest control (Liu et al., 2022).

  • Anticancer Evaluation

    The development of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives and their evaluation against various human cancer cell lines reveal the therapeutic potential of thiadiazole derivatives in cancer treatment (Tiwari et al., 2017).

Mechanism of Action

The mechanism of action of benzamides can vary widely depending on the specific compound and its biological targets. Some benzamides show anti-platelet activity and have been used in drug discovery .

Future Directions

Future research on benzamides could involve exploring their potential applications in various fields, including medicine and industry . In vivo biochemical tests of effective amides can be carried out in different fields of application .

properties

IUPAC Name

3,4-diethoxy-N-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S2/c1-5-21-12-8-7-11(9-13(12)22-6-2)14(20)17-15-18-19-16(24-15)23-10(3)4/h7-10H,5-6H2,1-4H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYXMFZFWBSXSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SC(C)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.